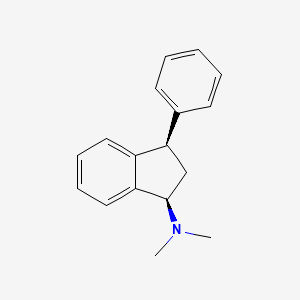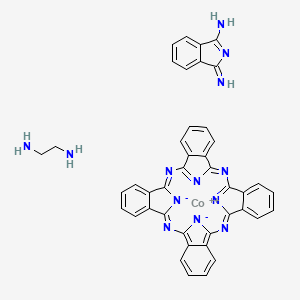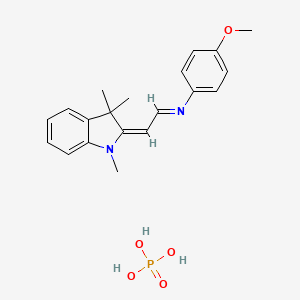
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The compound’s phosphate group adds to its versatility, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with p-anisidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the anisidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-(2H)-indole): Known for its photochromic properties.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Another indole derivative with unique chemical properties.
Uniqueness
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate stands out due to its phosphate group, which enhances its solubility and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93859-25-7 |
|---|---|
Formule moléculaire |
C20H25N2O5P |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(2E)-N-(4-methoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine;phosphoric acid |
InChI |
InChI=1S/C20H22N2O.H3O4P/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;1-5(2,3)4/h5-14H,1-4H3;(H3,1,2,3,4)/b19-13+,21-14?; |
Clé InChI |
BSLGZRUHOXTFNE-PJANZLIOSA-N |
SMILES isomérique |
CC\1(C2=CC=CC=C2N(/C1=C/C=NC3=CC=C(C=C3)OC)C)C.OP(=O)(O)O |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=C(C=C3)OC)C)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


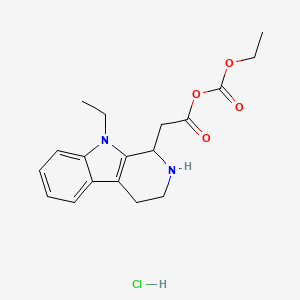
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
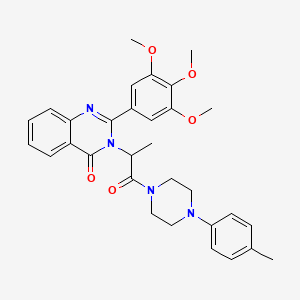
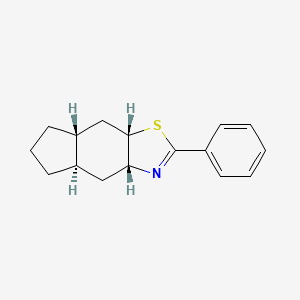

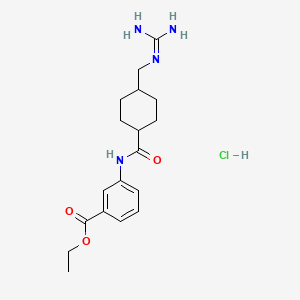
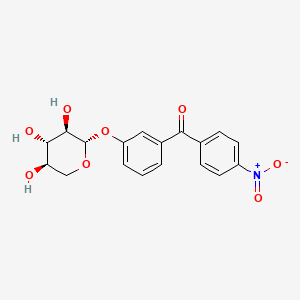
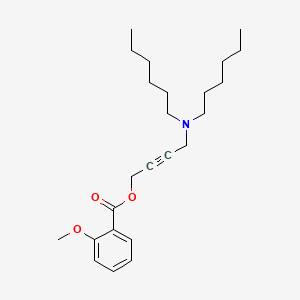
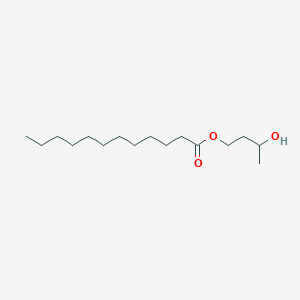
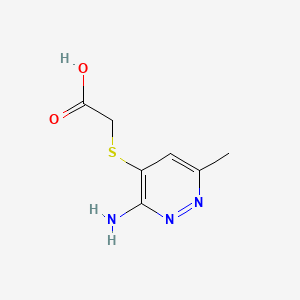
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
